Home > Products > Screening Compounds P79690 > N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea -

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea

Catalog Number: EVT-4265064
CAS Number:
Molecular Formula: C21H27N3O4S2
Molecular Weight: 449.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Benzoyl-3-(3,4-Dimethoxyphenyl)thiourea

  • Compound Description: This compound is a 1-benzoylthiourea derivative containing a 3,4-dimethoxyphenyl group. It is highlighted for its ability to participate in hydrogen bonding, including the formation of intramolecular N-H⋯O hydrogen bonds that create quasi-aromatic six-membered pseudo-rings. []
  • Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with the target compound, N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea. Both compounds belong to the thiourea class, known for their hydrogen bonding capabilities. []

KT-362

  • Compound Description: KT-362 is an antiarrhythmic and antihypertensive agent with vasodilating activity. It exhibits negative chronotropic and inotropic effects on the guinea pig heart, suggesting calcium antagonist properties. []
  • Relevance: KT-362, like the target compound N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea, contains the homoveratryl group (3,4-dimethoxyphenethyl) within its structure. This shared structural motif suggests potential for similar biological activities, particularly relating to calcium channels. []

8-[N-[2-(3,4-Dimethoxyphenyl)ethyl]-β-alanyl]-5,6,7,8-tetrahydrothieno[3,2-b][1,4]thiazepine

  • Compound Description: This compound, designated as compound 1 in its source study, is a structural analog of KT-362. It displays similar calcium antagonist activity in guinea pig hearts, inhibiting both chronotropic and inotropic responses. []
  • Relevance: This compound features a 2-(3,4-dimethoxyphenyl)ethyl group linked to a thiazepine ring system. It shares this same group with the target compound, N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea, suggesting possible similarities in their pharmacological profiles. []

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Compound Description: This compound represents a novel bio-functional hybrid, synthesized by combining structural elements from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and flurbiprofen. []
  • Relevance: While it contains two 3,4-dimethoxyphenyl units linked by an ethyl bridge, this compound shares the 1,2-bis(3,4-dimethoxyphenyl)ethyl moiety with the target compound, N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea. This structural similarity indicates potential for comparable biological interactions. []

Aryl-Heteroaryl-[N-(2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy]Methane Derivatives

  • Compound Description: This group encompasses a series of newly synthesized compounds characterized by an aryl-heteroaryl-[N-(2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy]methane core structure. These derivatives are synthesized through a specific reaction sequence outlined in the research. []
  • Relevance: These derivatives share the 2-(3,4-dimethoxyphenyl)ethyl structural element with the target compound, N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea. This commonality suggests a potential for shared pharmacological properties, although further investigation is needed to confirm specific effects. []

2-(3,4-Dimethoxyphenyl)benzazoles and Imidazopyridine Derivatives

  • Compound Description: This series of 23 compounds explores variations on the 2-(3,4-dimethoxyphenyl)benzazole and imidazopyridine scaffolds. Notably, compound 12, featuring two chlorine atoms on the benzimidazole ring, exhibited potent anti-cancer activity against A549 cells (GI50 = 1.5 μg/mL). []
  • Relevance: These derivatives, particularly the 2-(3,4-dimethoxyphenyl)benzazoles, share a structural similarity with the target compound, N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea, in that both feature a 3,4-dimethoxyphenyl group linked to a heterocyclic system. This structural resemblance may translate into overlapping biological activities. []

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of 17 novel compounds was designed to address P-glycoprotein (P-gp) mediated multidrug resistance, a significant obstacle in cancer treatment. Among these, compound 7h emerged as a potent modulator of P-gp, effectively reversing doxorubicin resistance in K562/A02 cells with low cytotoxicity. []
  • Relevance: These compounds, while structurally distinct in their core, share the 2-(phenyl)ethyl linker with the target compound, N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea. This suggests a potential for similar interactions with biological targets, although the specific activities may differ significantly. []

Properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea

Molecular Formula

C21H27N3O4S2

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C21H27N3O4S2/c1-27-19-10-5-16(15-20(19)28-2)11-12-22-21(29)23-17-6-8-18(9-7-17)30(25,26)24-13-3-4-14-24/h5-10,15H,3-4,11-14H2,1-2H3,(H2,22,23,29)

InChI Key

QJIOGFIWGRFQOI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.